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molecular formula C9H19NO B8739926 1-Butyl-2-pyrrolidinemethanol

1-Butyl-2-pyrrolidinemethanol

Cat. No. B8739926
M. Wt: 157.25 g/mol
InChI Key: RCEKCRDWPFVWCG-UHFFFAOYSA-N
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Patent
US04906634

Procedure details

To 10.1 g (0.1 mol) of 2-pyrrolidinemethanol and 13.8 g (0.1 mol) of potassium carbonate in 200 mL of acetonitrile add 13.7 g (0.1 mol) of butyl bromide. Heat the reaction mixture at reflux with stirring under a nitrogen atmosphere. Follow the progress of the reaction by thin-layer chromatography on silica gel. At the completion of the reaction remove the solvent in vacuo then dissolve the residue in water. Make the aqueous mixture acidic (pH=1) with concentrated hydrochloric acid. Extract the aqueous acid solution with 3×50 mL of hexanes. Make the aqueous solution basic (pH=12) with 20% sodium hydroxide solution and extract with 3×100 mL of methylene chloride. Dry the combined methylene chloride extracts over anhydrous sodium sulfate. Filter the drying agent and evaporate the filtrate in vacuo to obtain the title compound.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7].C(=O)([O-])[O-].[K+].[K+].[CH2:14](Br)[CH2:15][CH2:16][CH3:17]>C(#N)C>[CH2:14]([N:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7])[CH2:15][CH2:16][CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
N1C(CCC1)CO
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.7 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin-layer chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
then dissolve the residue in water
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous acid solution with 3×50 mL of hexanes
EXTRACTION
Type
EXTRACTION
Details
extract with 3×100 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined methylene chloride
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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